Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate
Description
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate is a fluorinated thiazole derivative characterized by a trifluoromethyl-substituted thiazole ring and a difluoroacetate ester group.
Properties
Molecular Formula |
C8H6F5NO2S |
|---|---|
Molecular Weight |
275.20 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C8H6F5NO2S/c1-2-16-6(15)7(9,10)4-3-14-5(17-4)8(11,12)13/h3H,2H2,1H3 |
InChI Key |
IPHKGNSCAAOZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(S1)C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2,2-Difluoroacetate
Ethyl 2,2-difluoroacetate can be prepared by catalytic hydrogenation of ethyl difluorochloroacetate using palladium on activated charcoal as catalyst in ethanol solvent with triethylamine as base. The reaction is typically conducted at 30–45 °C under hydrogen pressure (0.1–0.4 MPa) for several hours. The product is isolated by atmospheric distillation and purification steps to achieve yields ≥75% (Table 1).
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Catalyst | Palladium on activated charcoal | 0.002 parts per reaction | |
| Solvent | Ethanol | 5 parts | |
| Base | Triethylamine | 0.5 part | |
| Temperature | 30–45 °C | ||
| Pressure | 0.1–0.4 MPa hydrogen | Repeated pressurization cycles | |
| Reaction Time | 5 hours | ≥75% | Monitored by chromatographic analysis |
| Isolation | Atmospheric distillation | Product separated from solvent and catalyst recovered |
Table 1: Representative conditions for ethyl 2,2-difluoroacetate preparation via catalytic hydrogenation of ethyl difluorochloroacetate.
Preparation of 1,3-Dibromo-1,1-difluoropropan-2-one Intermediate
1,3-Dibromo-1,1-difluoropropan-2-one is a key synthon used in subsequent thiazole ring formation. It can be prepared by bromination of difluorinated ketones or related precursors. For example, ethyl 2-bromo-2,2-difluoroacetate is reacted with methylmagnesium bromide at −78 °C to generate the bromodifluoropropanone intermediate. The reaction mixture is worked up by quenching with water and drying, followed by concentration under vacuum to avoid loss of volatile product.
Thiazole Ring Formation
The 1,3-thiazole ring is constructed by cyclization involving the bromodifluoropropanone intermediate and sodium thiocyanate in dry acetonitrile. This mixture is stirred at ambient temperature, then reacted with aromatic amines such as p-toluidine at elevated temperature (80 °C) for several hours to afford substituted thiazole derivatives.
General Procedure:
- Combine 1,3-dibromo-1,1-difluoropropan-2-one (0.39 mmol) and sodium thiocyanate (0.39 mmol) in dry acetonitrile (0.5 mL).
- Stir at room temperature for 15 minutes.
- Add p-toluidine (0.39 mmol) dropwise.
- Heat the sealed reaction mixture at 80 °C for 3 hours.
- Work up by extraction with ethyl acetate and purification by flash chromatography.
This method introduces the bromodifluoromethyl group at the C4 position of the thiazole ring, allowing further functionalization.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent on the thiazole ring can be introduced via condensation reactions involving trifluoromethylated ketones or halides with thiourea derivatives, followed by cyclization. For example, condensation of 2-chloro-1-(trifluoromethyl)ethanone with 1-methylthiourea can yield N-methyl-4-(trifluoromethyl)thiazol-2-amine, which can be further elaborated to the target compound.
Representative Synthetic Route Summary
Analytical and Characterization Data
The intermediates and final product are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectra confirm the fluorinated groups and thiazole ring substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and composition.
- Chromatographic Purity: Flash chromatography and GC yield analysis ensure product purity and yield optimization.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 6–8 hr | H₂O/ethanol (1:1) | 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
| Basic hydrolysis | NaOH (1M), RT, 12 hr | Methanol/water | Sodium salt of the corresponding carboxylic acid |
Mechanistic Insight :
-
Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
-
Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester via nucleophilic acyl substitution.
Nucleophilic Substitution at the Ester Group
The ethoxy group is susceptible to nucleophilic displacement, enabling functional group interconversion.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Aminolysis | DCM, 0°C to RT, 4 hr | Primary amines (e.g., methylamine) | 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetamide derivatives |
| Transesterification | K₂CO₃, DMF, 60°C, 24 hr | Alcohols (e.g., benzyl alcohol) | Benzyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate |
Key Observations :
-
Steric hindrance from the trifluoromethyl-thiazole moiety slows reaction kinetics compared to non-fluorinated analogs.
-
Yields for aminolysis typically range from 60–75% under optimized conditions.
Oxidation Reactions
The thiazole ring and adjacent fluorinated carbon participate in oxidation processes.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Thiazole ring oxidation | KMnO₄, H₂O, 80°C, 3 hr | Acetic acid (catalyst) | Ring-opened sulfonic acid derivatives |
| Fluorocarbon oxidation | Ozone, -78°C, 1 hr | MeOH quench | Difluoro ketone intermediates (unstable; further degradation observed) |
Challenges :
-
Over-oxidation of the thiazole ring leads to non-specific products, requiring strict temperature control.
Reduction Reactions
The ester group and fluorinated carbons exhibit unique reduction behavior.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Ester reduction | LiAlH₄, THF, 0°C to RT, 2 hr | Anhydrous conditions | 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol (yield: ~50%) |
| Selective defluorination | Pd/C, H₂, 60°C | Ethanol | Partially defluorinated thiazole derivatives (minor pathway) |
Notes :
-
LiAlH₄ reduces the ester to a primary alcohol but leaves the thiazole ring intact.
-
Catalytic hydrogenation preferentially targets C–F bonds adjacent to electron-withdrawing groups.
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Diels-Alder | Toluene, 110°C, 12 hr | Maleic anhydride | Bicyclic adducts with retained fluorine substituents (characterized by XRD) |
Structural Impact :
-
The electron-deficient thiazole ring acts as a diene, forming stable adducts with electron-poor dienophiles.
Stability Under Thermal and Photolytic Conditions
| Condition | Outcome |
|---|---|
| Thermal (150°C, 2 hr) | Partial decomposition via ester cleavage (30% degradation) |
| UV irradiation | Thiazole ring fragmentation, releasing volatile fluorocarbons (e.g., CF₃) |
Comparative Reactivity Analysis
Scientific Research Applications
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Substituent Variations on Heterocyclic Rings
Thiazole vs. Pyrazole Derivatives :
- The target compound features a 1,3-thiazole ring, while ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8) contains a pyrazole ring. Thiazoles (with sulfur and nitrogen) exhibit distinct electronic properties compared to pyrazoles (two nitrogens), influencing reactivity and binding interactions .
- Example : Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate has a molecular formula of C₉H₁₁F₃N₂O₂ (MW ≈ 244 g/mol), while the target compound’s molecular weight is likely higher due to additional fluorine atoms .
Thiazole vs. Phenyl Derivatives :
Functional Group Variations
Trifluoromethyl Positioning :
- In the target compound, the trifluoromethyl group is located at the 2-position of the thiazole ring. By contrast, compounds like ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) feature trifluoromethyl groups on distal phenyl rings, altering electronic distribution and steric effects .
Ester Group Modifications :
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
*Estimated based on structural analogs.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, RT, 12h | 80.6% | |
| Fluorination | Pyridine, tripropyl reagent, N₂, 0°C | ~100% | |
| Purification | Ethyl acetate extraction, MgSO₄ drying | N/A |
(Basic) How is the compound purified post-synthesis, and what analytical techniques validate its purity?
Methodological Answer:
Purification involves:
- Liquid-Liquid Extraction : Ethyl acetate/water partitioning to remove polar impurities .
- Chromatography : Column chromatography (silica gel) for intermediates .
- Recrystallization : Ethanol or ethyl acetate for final product crystallization .
Validation employs:
- LCMS/HPLC : Retention times (e.g., 1.01–1.19 min) and m/z values (e.g., 789.1–791 [M+H]⁺) confirm molecular weight .
- NMR : Distinct peaks for CF₃ (δ ~110–120 ppm in ¹⁹F NMR) and thiazole protons (δ ~7–8 ppm in ¹H NMR) .
(Advanced) How can crystallographic data resolve structural ambiguities in fluorinated thiazole derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides:
Q. Table 2: Crystallographic Data (Example)
| Parameter | Value | Reference |
|---|---|---|
| C–S Bond Length | 1.72 Å | |
| CF₃ Bond Angle | 109.3° | |
| R-factor | <0.05 |
(Advanced) How do reaction conditions (e.g., solvent, catalyst) impact yield discrepancies in fluorination steps?
Methodological Answer:
Contradictions in yields arise from:
Q. Optimization Strategy :
- Screen catalysts (e.g., pyridine derivatives) and solvents.
- Monitor reaction progress via TLC or in situ FTIR for real-time analysis.
(Advanced) What mechanistic insights explain the reactivity of the trifluoromethyl-thiazole core?
Methodological Answer:
- Electron-Withdrawing Effects : The CF₃ group deactivates the thiazole ring, directing electrophilic substitution to the 5-position .
- Fluorine Hyperconjugation : Stabilizes intermediates during nucleophilic attacks, enhancing reaction rates .
- Steric Hindrance : Bulky CF₃ groups may limit accessibility to the thiazole nitrogen, favoring specific coupling pathways .
(Basic) What safety protocols are critical when handling fluorinated reagents?
Methodological Answer:
- Inert Atmosphere : Use N₂/Ar to prevent moisture-sensitive reagents (e.g., tripropyl phosphates) from degrading .
- PPE : Acid-resistant gloves and goggles for HF byproduct risks .
- Ventilation : Fume hoods for volatile fluorinated solvents (e.g., ethyl acetate) .
(Advanced) How is the compound evaluated for biological activity in medicinal chemistry research?
Methodological Answer:
- In Vitro Assays : Enzyme inhibition (e.g., kinase assays) using fluorogenic substrates .
- Docking Studies : Molecular modeling against target proteins (e.g., spirocyclic carboxamide targets in ) .
- SAR Analysis : Modifying the acetate or thiazole moiety to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
